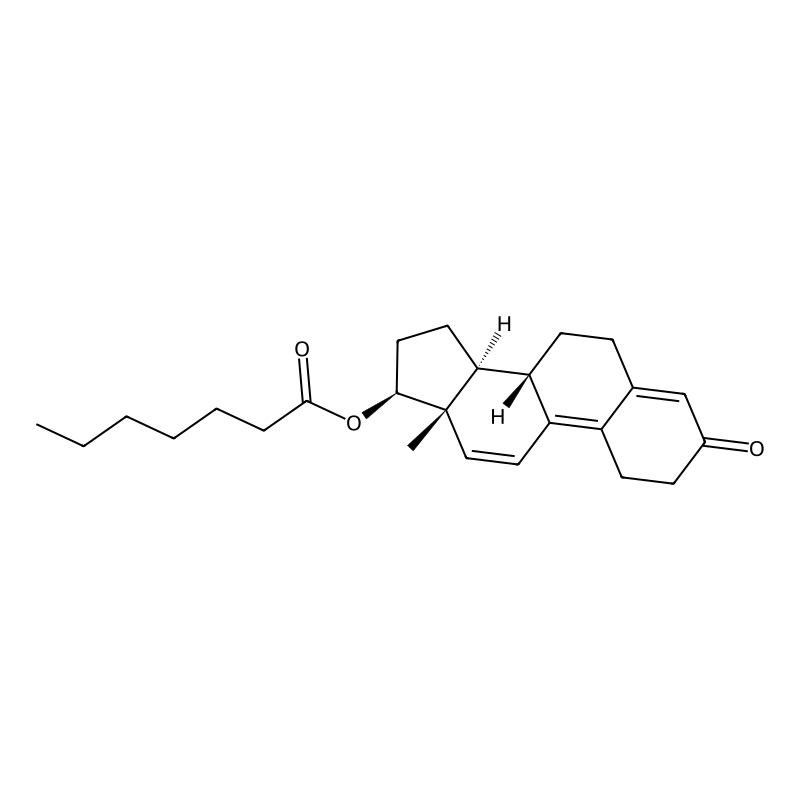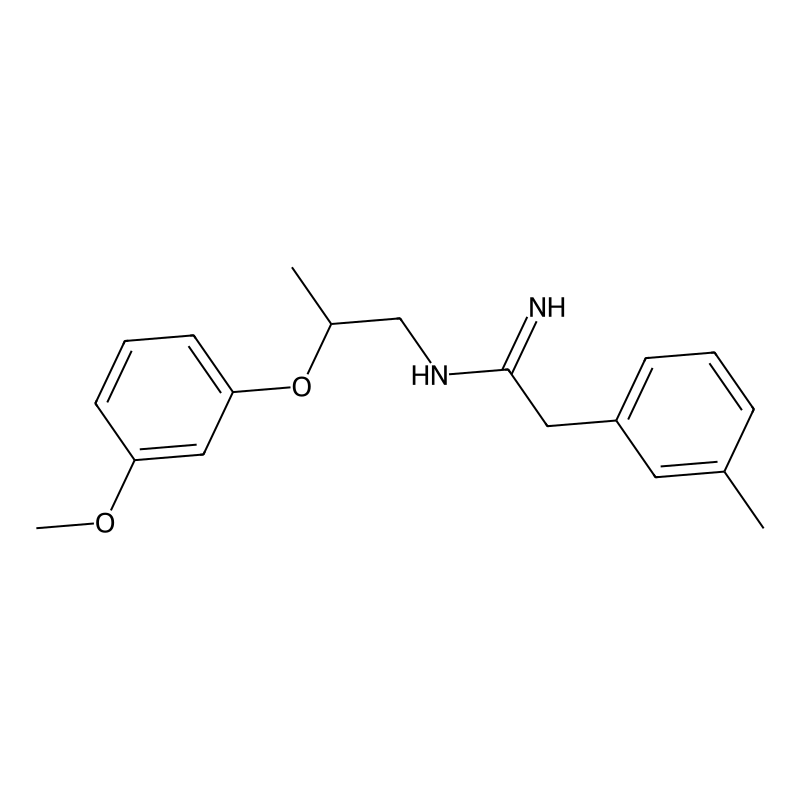N*1*-Methyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a methyl group and a 4-methyl-benzyl substituent attached to an ethane-1,2-diamine backbone. The molecular formula for this compound is CHN, indicating the presence of nitrogen, carbon, and hydrogen atoms. This compound belongs to a broader class of diamines that exhibit diverse chemical properties due to the presence of amino groups capable of forming various bonds. The specific arrangement of its substituents contributes to its potential reactivity and biological activity.
- Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions with alkyl halides or acyl chlorides.
- Oxidation: The compound can be oxidized to form corresponding imines or amides.
- Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
- Formation of Salts: Reaction with acids can lead to the formation of salts, enhancing solubility in polar solvents.
These reactions are essential for synthesizing derivatives and exploring its reactivity in various chemical environments.
Research indicates that N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may exhibit biological activities, including:
- Antimicrobial Properties: Similar compounds have shown potential against various bacterial strains.
- Neurotransmitter Interaction: The structure suggests possible interactions with neurotransmitter systems, which could influence mood or cognitive function.
- Cellular Effects: Studies may reveal effects on cellular pathways, potentially impacting cell proliferation or apoptosis.
The specific biological activity of this compound requires further investigation to elucidate its mechanism of action and therapeutic potential.
The synthesis of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine can be achieved through several methods:
- Direct Alkylation: Ethylenediamine can be reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide. This method involves nucleophilic substitution where the amine groups attack the electrophilic carbon of the benzyl chloride.
- Reductive Amination: Starting from an appropriate aldehyde or ketone and ethylenediamine in the presence of a reducing agent (e.g., sodium borohydride) can yield the desired product.
- Multi-step Synthesis: More complex syntheses may involve intermediate compounds that undergo further transformations to introduce the 4-methyl-benzyl group.
These methods highlight the versatility in synthesizing this compound while optimizing conditions for yield and purity.
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine has potential applications across various fields:
- Pharmaceuticals: As a building block for synthesizing bioactive molecules or drug candidates.
- Material Science: In the production of polymers or resins that require specific chemical properties.
- Chemical Research: Used in studies investigating ligand-receptor interactions or as a precursor for more complex organic compounds.
The unique chemical properties make it valuable in both research and industrial applications.
Interaction studies involving N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:
- Surface Plasmon Resonance: To measure binding kinetics and affinities with receptors.
- Fluorescence Resonance Energy Transfer: For studying interactions at a molecular level.
- In vitro Assays: To evaluate biological activity against specific cell lines or microbial strains.
Understanding these interactions is crucial for determining its potential therapeutic applications.
Several compounds share structural similarities with N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-Benzyl-N1-methyl-ethane-1,2-diamine | Contains a benzyl group instead of a 4-methyl-benzyl group | Potentially different biological activity due to benzyl substitution |
| 2-(4-Methylpiperazin-1-ylmethyl)benzylamine | Features a piperazine ring | Offers distinct pharmacological properties |
| N,N'-Bis(4-bromobenzylidene)ethane-1,2-diamine | Contains brominated benzylidene groups | Known for strong electronic effects and reactivity |
The uniqueness of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine lies in its specific methylbenzyl substitution, which may influence its reactivity and biological interactions differently compared to these similar compounds. This specificity could lead to unique pharmacological profiles that warrant further exploration in medicinal chemistry.








